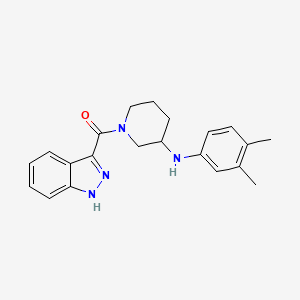![molecular formula C17H26ClNO5 B5967949 N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5967949.png)
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CL-316,243 and is a selective beta-3 adrenergic receptor agonist. The purpose of
作用機序
The mechanism of action of N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate involves the activation of beta-3 adrenergic receptors in adipose tissue. This activation leads to an increase in cAMP levels, which in turn activates protein kinase A and stimulates lipolysis. This process results in the breakdown of stored triglycerides into free fatty acids and glycerol, which can then be used for energy production.
Biochemical and Physiological Effects:
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects. In addition to its role in promoting lipolysis, this compound has also been shown to increase energy expenditure and improve insulin sensitivity. These effects make N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate a promising candidate for the treatment of obesity and metabolic disorders.
実験室実験の利点と制限
One of the advantages of using N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate in lab experiments is its selectivity for beta-3 adrenergic receptors. This selectivity allows researchers to study the specific effects of beta-3 adrenergic receptor activation without the confounding effects of non-specific activation of other adrenergic receptors. However, one limitation of using N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
将来の方向性
There are a number of potential future directions for the study of N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate. One area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. Additional studies are needed to determine the safety and efficacy of N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate in humans, as well as to identify potential side effects and drug interactions. Other potential future directions include the study of the role of beta-3 adrenergic receptors in other physiological processes, as well as the development of novel compounds that selectively activate these receptors.
合成法
The synthesis method for N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate involves the reaction of 3-(2-chloro-4,6-dimethylphenoxy)propylamine with oxalic acid in the presence of a suitable solvent. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate has been studied extensively for its potential applications in scientific research. This compound has been shown to selectively activate beta-3 adrenergic receptors, which are primarily expressed in adipose tissue and play a role in thermogenesis and energy expenditure. As such, N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate has been studied for its potential applications in the treatment of obesity and metabolic disorders.
特性
IUPAC Name |
N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-4-5-7-17-8-6-9-18-15-13(3)10-12(2)11-14(15)16;3-1(4)2(5)6/h10-11,17H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZVPOAANBMFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1Cl)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)
![N-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}isonicotinamide](/img/structure/B5967898.png)
![5-(3-nitrophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5967900.png)
![2-(dimethylamino)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5967906.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5967909.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967917.png)

![methyl 5-methyl-2-({[(1-methylhexyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5967931.png)
![8-[2-(1-adamantyl)ethyl]-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5967935.png)
![N-(4-bromo-2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5967936.png)

![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B5967964.png)